molecular formula C5H5NO3S B1314167 2-Methoxy-3-nitrothiophene CAS No. 30549-14-5

2-Methoxy-3-nitrothiophene

Cat. No. B1314167
CAS RN: 30549-14-5
M. Wt: 159.17 g/mol
InChI Key: DMCGGXGEVDUVNE-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitrothiophene is a chemical compound with the molecular formula C5H5NO3S . It has a molecular weight of 159.17 .


Synthesis Analysis

The synthesis of 2-Methoxy-3-nitrothiophene involves the substitution reaction of the methoxy group by a secondary amine . Theoretical DFT and TD-DFT calculations have been performed to examine this process .


Molecular Structure Analysis

The structure of the reaction intermediate is much more diffuse than commonly accepted . Its geometry can be described as one situation in which the nitrogen of the nucleophilic entity is not totally bound to the carbon, whereas the oxygen of the leaving group prepares to be separated from the substrate .


Chemical Reactions Analysis

The reactions of 2-methoxy-3-X-5-nitrothiophenes 1a–d (X = SO2CH3, CO2CH3, CONH2, H) with piperidine in different solvents at 20°C have been studied . It is shown that the reactions take place through a SNAr mechanism with the initial nucleophilic addition step being rate limiting .

Scientific Research Applications

Kinetic Studies and Electrophilicity Analysis

2-Methoxy-3-nitrothiophene has been studied for its reaction kinetics and electrophilicity. A kinetic study of 2-methoxy-3-X-5-nitrothiophenes with piperidine showed that these reactions follow a SNAr mechanism with the initial nucleophilic addition being rate-limiting. The electrophilicity parameters of these thiophenes were determined, covering a range from −21.33 to −17.18, indicating variations in reactivity (Echaieb, Gabsi, & Boubaker, 2014).

Reactivity in Organometallic Chemistry

The compound's reactivity has been explored in organometallic chemistry. Studies on reactions of various thiophenes, including 2-methoxy-3-nitrothiophene, with [M(PEt3)3] (M = Pt, Pd, Ni) resulted in the formation of thiaplatinacycles. These complexes showed catalytic activity in hydrodesulfurization (HDS) reactions (Hernández et al., 2001).

Study of Reaction Mechanisms

2-Methoxy-3-nitrothiophene has been used in studying the SNAr reaction mechanism. Theoretical DFT and TD-DFT calculations were performed to examine the substitution reaction of the methoxy group by a secondary amine on this molecule. The study confirmed the hypothesis of zwitterion formation during the kinetically determining step (Smaoui et al., 2019).

Diels–Alder Reactions

Investigations into the Diels–Alder reactions using electrophilic nitrobenzothiophenes, including 2-methoxy-3-nitrothiophene, have been carried out. These studies revealed that nitroheterocycles act as electrophiles with various dienes, leading to the production of dibenzothiophenes (Della Rosa et al., 2015).

Aromatic Nucleophilic Substitution in Ionic Liquids

The kinetics of the nucleophilic aromatic substitution of 2-L-5-nitrothiophenes, including derivatives like 2-methoxy-3-nitrothiophene, were studied in various ionic liquids. This study provided insights into reagent-solvent interactions and reaction rates in different mediums (D’Anna et al., 2006).

Synthesis of Chalcone Derivatives

Research on synthesizing chalcone derivatives from derivatives of acetophenone and 2-nitrobenzaldehyde, involving methoxy groups like in 2-methoxy-3-nitrothiophene, has been conducted. The influence of methoxy groups on the reactivity of acetophenone was investigated, demonstrating their impact on synthetic yields (Putri, Soewandi, & Budiati, 2019).

Gas Electron Diffraction and Quantum Chemistry Studies

2-Chloro-3-nitrothiophene, a compound similar to 2-methoxy-3-nitrothiophene, was studied using gas electron diffraction and quantum chemical calculations. This research provides insight into the equilibrium structure and internal rotation of such molecules (Kovtun et al., 2015).

Synthesis of Functionalized 3-Nitrothiophenes

A study on the synthesis of highly functionalized 3-nitrothiophenes from simple and readily available starting materials, related to 2-methoxy-3-nitrothiophene, offers insights into selective thiophene formation (Rao & Vasantham, 2009).

Electroactive Molecular Materials

Nitro-functionalized oligothiophenes, similar to 2-methoxy-3-nitrothiophene, have been synthesized and analyzed for their potential as electroactive molecular materials. These compounds show promise for applications in organic electronic transistors (Casado et al., 2003).

Oximes as Reaction Products

Reactions of 5-substituted 2-nitrothiophenes, akin to 2-methoxy-3-nitrothiophene, with arylacetonitriles led to the formation of novel oxime products. This study broadens the understanding of thiophene chemistry (Rad et al., 2011).

Polymer-Supported Catalytic Systems

The use of poly(3,4-ethylenedioxythiophene) in immobilizing metal particle catalysts and reagents for catalytic reactions, relevant to the study of compounds like 2-methoxy-3-nitrothiophene, has been explored (Sivakumar & Phani, 2011).

Nitroxide-Mediated Photopolymerization

Research into nitroxide-mediated photopolymerization using compounds structurally related to 2-methoxy-3-nitrothiophene offers insights into photochemical properties and potential applications in polymer science (Guillaneuf et al., 2010).

properties

IUPAC Name

2-methoxy-3-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c1-9-5-4(6(7)8)2-3-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCGGXGEVDUVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CS1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505566
Record name 2-Methoxy-3-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-nitrothiophene

CAS RN

30549-14-5
Record name 2-Methoxy-3-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
D Spinelli, G Consiglio, R Noto - The Journal of Organic …, 1978 - ACS Publications
… The piperidino substitution reaction of 2methoxy-3-nitrothiophene in methanol constitutes the first exemplum of o-mononitro activated 8 for which base catalysis is needed. The hyper-…
Number of citations: 19 pubs.acs.org
G Consiglio, C Arnone, F Ferroni, R Noto… - Journal of the …, 1988 - pubs.rsc.org
The rate and equilibrium constants for the formation of the Meisenheimer-type adduct from 2-methoxy-5-methyl-3-nitrothiophene (1a) and sodium methoxide in methanol have been …
Number of citations: 4 pubs.rsc.org
J Sicé - Journal of the American Chemical Society, 1953 - ACS Publications
… %yield) was identical with the known14 2-methoxy-3-nitrothiophene. Its isomer (36% yield) … melting point was not depressed28 on admixture with authentic 2-methoxy3-nitrothiophene. …
Number of citations: 132 pubs.acs.org
G Consiglio, D Spinelli, C Arnone… - Journal of the …, 1984 - pubs.rsc.org
… Recently ' we reported kinetic and equilibrium constants for the reaction of 2-methoxy-3-nitrothiophene (la) with sodium methoxide in methanol. This compound constituted the first …
Number of citations: 18 pubs.rsc.org
C Arnone, G Consiglio, V Frenna… - Collection of …, 1990 - cccc.uochb.cas.cz
THE REACTION OF 2-METIIOXY -3-NITROTIlIOPHENE WITII N-BENZYLMETIlYLAMINE IN METHANOL * Caterina ARNONE", Giovanni CONSIGLIO Page 1 THE REACTION OF 2-METIIOXY …
Number of citations: 4 cccc.uochb.cas.cz
G Consiglio, B Cosimelli, S Guernelli, CZ Lanza… - 2010 - Wiley Online Library
The synthetically useful nucleophilic attack on nitrobenzo[b]thiophenes, a starting point for ring‐opening/ring‐closure pathways to different heterocyclic systems, has been investigated …
D SPINELLI, G CONSIGLIO, R NOTO - 1978 - pascal-francis.inist.fr
Keyword (fr) HETEROCYCLE SOUFRE CYCLE 5 CHAINONS PARAMETRE ACTIVATION CATALYSE BASIQUE COMPLEXE MEISENHEIMER HETEROCYCLE AZOTE CYCLE 6 …
Number of citations: 2 pascal-francis.inist.fr
C Arnone, G Consiglio, D Spinelli, V Frenna - actachemscand.org
… A comparison with the results previously obtained for 2-methoxy-3-nitrothiophene shows that the mechanistic pattern is not significantly affected by the position of the reaction centre …
Number of citations: 2 actachemscand.org
G Baldini, G Doddi, G Illuminati… - The Journal of Organic …, 1976 - ACS Publications
… and equilibrium constants for the formation of Meisenheimer adducts from 4-cyano-2-nitrothiophene, 3-cyano-2-methoxy-5-nitrothiophene, and 5-cyano-2-methoxy-3-nitrothiophene …
Number of citations: 36 pubs.acs.org
A Balsamo, P Crotti, B Macchia, F Macchia… - The Journal of …, 1976 - ACS Publications
… and equilibrium constants for the formation of Meisenheimer adducts from 4-cyano-2-nitrothiophene, 3-cyano-2-methoxy-5-nitrothiophene, and 5-cyano-2-methoxy-3-nitrothiophene …
Number of citations: 13 pubs.acs.org

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